molecular formula C25H18N4O2 B3016741 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione CAS No. 867042-14-6

1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione

Cat. No.: B3016741
CAS No.: 867042-14-6
M. Wt: 406.445
InChI Key: QNCNHADROPWQGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione is a hybrid heterocyclic compound featuring an indoloquinoxaline core linked via an ethyl group to a 5-methyl-substituted indole-2,3-dione moiety. Indoloquinoxalines are known for their planar aromatic systems and electronic properties, while indole-2,3-dione (isatin) derivatives exhibit diverse bioactivities, including antimicrobial and anticancer effects .

Properties

IUPAC Name

1-(2-indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O2/c1-15-10-11-21-17(14-15)23(30)25(31)29(21)13-12-28-20-9-5-2-6-16(20)22-24(28)27-19-8-4-3-7-18(19)26-22/h2-11,14H,12-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNCNHADROPWQGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N(C(=O)C2=O)CCN3C4=CC=CC=C4C5=NC6=CC=CC=C6N=C53
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione typically involves multi-step reactions starting from readily available precursors. One common method involves the condensation of isatin with o-phenylenediamine under acidic conditions to form the indoloquinoxaline core . This intermediate can then be further functionalized through various reactions, such as alkylation or acylation, to introduce the desired substituents .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, such as transition metals, and specific solvents to facilitate the reactions. Additionally, techniques like microwave irradiation and the use of nanoparticles have been explored to enhance the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinoxaline N-oxides, while substitution reactions can introduce alkyl, aryl, or other functional groups onto the core structure .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs with Indoloquinoxaline Moieties

Indolo[1,2-c]quinazolines and 11H-Indolo[3,2-c]quinolones
  • Synthesis: Copper-catalyzed reactions of 2-(2-bromoaryl)-1H-indoles with aldehydes and ammonium hydroxide yield indolo[1,2-c]quinazolines (30–89% yields) under neutral conditions, while acidic conditions favor 11H-indolo[3,2-c]quinolones (32–81% yields) via carbon–carbon coupling .
Spiroheterocyclic Hybrids (Indeno[1,2-b]quinoxalinone-Thiazolidinone-Isoxazole-Indole-2,3-dione)
  • Structure: Combines indenoquinoxalinone with indole-2,3-dione, synthesized via eco-friendly methods .
  • Comparison : The spiro hybrid lacks the ethyl linker and methyl substitution but shares the indole-2,3-dione moiety, suggesting overlapping solubility or reactivity profiles.

Indole-2,3-dione Derivatives

Isoindoline-1,3-dione Derivatives
  • Example : 2-[4-(3-Methyl-5-thioxo-4-phenyl-1,2,4-triazolidin-3-yl)phenyl]isoindoline-1,3-dione (13c)
    • Physicochemical Data : Melting point >300°C; IR peaks at 1785 cm⁻¹ (C=O); NMR signals at δ 2.50 (CH₃) and δ 7.15–8.19 (aromatic protons) .
    • Comparison : The isoindoline-1,3-dione core differs from the indole-2,3-dione in the target compound, impacting planarity and hydrogen-bonding capacity.
Dihydroxyindeno[1,2-b]indoles (e.g., 4a–g)
  • Synthesis: Condensation of ninhydrin with 3-isopropylamino-cyclohexane-2-enones yields dihydroxyindeno[1,2-b]indoles (e.g., 4a in 95% yield) .
  • Key Feature: The fused indenoindole system lacks the quinoxaline ring but shares the indole backbone, highlighting the role of fused aromatic systems in stability.

Hybrid Compounds with Piperazine-2,3-dione Moieties

  • Example: 1,4-Bis-(4-substituted benzyl)-piperazine-2,3-diones (2a–i) Synthesis: Reductive alkylation of ethylenediamine followed by reaction with diethyl oxalate . Lipophilicity: ClogP values higher than piperazine, suggesting improved membrane permeability .

Physicochemical and Spectral Comparisons

  • IR Spectroscopy : Indole-2,3-dione derivatives exhibit strong C=O stretches near 1700–1785 cm⁻¹ , consistent with the target compound’s expected profile.
  • NMR : Aromatic protons in similar compounds appear at δ 7.15–8.19 , while methyl groups (e.g., 5-methyl in the target) resonate near δ 2.35–2.64 .

Biological Activity

1-(2-Indolo[3,2-b]quinoxalin-6-ylethyl)-5-methylindole-2,3-dione is a complex organic compound that belongs to the class of indole derivatives. This compound has garnered attention in the pharmaceutical field due to its diverse biological activities, including anticancer, anti-inflammatory, and antidiabetic properties. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure

The compound can be structurally represented as follows:

C19H18N4O2\text{C}_{19}\text{H}_{18}\text{N}_4\text{O}_2

The biological activities of this compound are largely attributed to its interaction with various biological targets. These interactions often lead to modulation of signaling pathways involved in cell proliferation, apoptosis, and glucose metabolism.

Anticancer Activity

Research indicates that the compound exhibits significant cytotoxicity against various cancer cell lines. For instance, studies have shown that it can inhibit the proliferation of human cancer cell lines such as A-549 (lung cancer) and SGC-7901 (gastric cancer). The mechanism involves inducing apoptosis and disrupting cell cycle progression.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (µM)Reference
A-54910.5Verma et al., 2024
SGC-790112.3Verma et al., 2024
HT-10809.8Verma et al., 2024

Antidiabetic Activity

The compound has also been studied for its potential antidiabetic effects. In vitro studies using 3T3-L1 adipocytes demonstrated that the compound enhances glucose uptake significantly compared to standard treatments like Metformin.

Table 2: Glucose Utilization Efficiency

TreatmentGlucose Utilization (%)Reference
Compound (40 µg)58.56 ± 4.54Ji et al., 2020
Metformin (10 µM)45.00 ± 3.20Ji et al., 2020
Insulin (10 µM)50.00 ± 3.00Ji et al., 2020

Anti-inflammatory Activity

The compound has demonstrated anti-inflammatory properties by inhibiting nitric oxide production in macrophage cells. This effect is mediated through the downregulation of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

Table 3: Inhibition of Nitric Oxide Production

CompoundIC50 (µM)Reference
Compound15.0El Shehry et al., 2018
Positive Control~14.5El Shehry et al., 2018

Case Studies

A notable case study involved the synthesis and evaluation of various indoloquinoxaline derivatives, including our compound of interest. These derivatives were tested for their biological activities, revealing a strong correlation between structural modifications and enhanced biological efficacy.

Case Study Summary

Study Title: Evaluation of Indoloquinoxaline Derivatives for Anticancer Activity
Findings: The study found that specific substitutions on the indole ring significantly increased cytotoxicity against multiple cancer cell lines while maintaining low toxicity toward normal cells.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.